molecular formula C12H14O2 B045482 5-Methoxy-2,2-dimethylindanone CAS No. 124688-06-8

5-Methoxy-2,2-dimethylindanone

Cat. No.: B045482
CAS No.: 124688-06-8
M. Wt: 190.24 g/mol
InChI Key: ZENPNFPJVPODJW-UHFFFAOYSA-N
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Description

5-Methoxy-2,2-dimethylindanone, also known as this compound, is a useful research compound. Its molecular formula is C12H14O2 and its molecular weight is 190.24 g/mol. The purity is usually 95%.
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Properties

CAS No.

124688-06-8

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

5-methoxy-2,2-dimethyl-3H-inden-1-one

InChI

InChI=1S/C12H14O2/c1-12(2)7-8-6-9(14-3)4-5-10(8)11(12)13/h4-6H,7H2,1-3H3

InChI Key

ZENPNFPJVPODJW-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C1=O)C=CC(=C2)OC)C

Canonical SMILES

CC1(CC2=C(C1=O)C=CC(=C2)OC)C

Synonyms

2,3-DIHYDRO-2,2-DIMETHYL-5-METHOXY-1H-INDEN-1-ONE

Origin of Product

United States

Synthesis routes and methods

Procedure details

7.78 g of potassium t-butoxide was dissolved in 66.3 ml of t-butanol and 150 ml of toluene. Thereafter, 5.00 g of 5-methoxyindanone dissolved in 170 ml of toluene was added dropwise to the reaction solution at room temperature. Approximately 10 minutes later, 4.79 ml of methyl iodide was added to the reaction solution. After completion of the reaction, a saturated ammonium chloride aqueous solution and ethyl acetate were added to the reaction solution, so as to separate an organic layer. The organic layer was then dried over anhydrous magnesium sulfate. After the organic layer had been filtered through celite, the drying agent was removed by filtration. Thereafter, the organic layer was concentrated under a reduced pressure. The residue was purified by silica gel column chromatography (hexane/ethyl acetate), so as to obtain 2.08 g of 5-methoxy-2,2-dimethylindanone. The obtained product was dissolved in 9 ml of methanesulfonic acid. Then, 2.45 g of methionine was added to the reaction solution, and the obtained mixture was heated to 110° C. After completion of the reaction, a saturated sodium chloride aqueous solution and ethyl acetate were added to the reaction solution, so as to separate an organic layer. The organic layer was then dried over anhydrous magnesium sulfate. After removing the drying agent by filtration, the organic layer was concentrated under a reduced pressure. The residue was purified by silica gel column chromatography (hexane/ethyl acetate), so as to obtain 1.41 g of the subject compound.
Quantity
7.78 g
Type
reactant
Reaction Step One
Quantity
66.3 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
170 mL
Type
reactant
Reaction Step Two
Quantity
4.79 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
150 mL
Type
reactant
Reaction Step Five

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